Dimethyl citraconate
Overview
Description
Dimethyl citraconate is a fatty acid ester.
Biological Activity
Dimethyl citraconate (DMC) is an organic compound belonging to the family of citraconates, which are isomers of itaconate. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, metabolic pathways, and potential therapeutic applications. The information is drawn from diverse research studies and findings.
Overview of this compound
This compound is a derivative of citraconic acid and is structurally similar to other metabolites such as itaconate and mesaconate. These compounds have gained attention due to their roles in metabolism and immunity, particularly in inflammatory responses and cellular signaling pathways.
Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory properties. It has been shown to inhibit the activity of Aconitate Decarboxylase 1 (ACOD1), an enzyme involved in inflammatory responses. By inhibiting ACOD1, this compound can reduce the production of pro-inflammatory cytokines and nitric oxide in various cell types, including macrophages .
Oxidative Stress Reduction
This compound also plays a role in modulating oxidative stress. It has been observed to enhance the expression of antioxidant genes and reduce markers of oxidative damage in cells exposed to inflammatory stimuli. This protective effect is crucial for maintaining cellular health and function during inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways that link energy metabolism with immune responses. It can influence the tricarboxylic acid (TCA) cycle, affecting the levels of key metabolites such as succinate and lactate. These metabolic changes can alter cellular energy states and influence immune cell activation .
Case Studies and Experimental Evidence
- In Vitro Studies : In experiments with human macrophage-like cells, this compound demonstrated a dose-dependent reduction in lactate levels, indicating its potential to modulate glycolysis during inflammatory responses .
- Animal Models : In rodent models subjected to lipopolysaccharide (LPS)-induced inflammation, administration of this compound led to decreased levels of inflammatory markers and improved metabolic profiles .
- Comparative Analysis with Itaconate : this compound was compared with itaconate regarding their effects on metabolic pathways. While both compounds showed similar immunomodulatory effects, this compound displayed unique properties in reducing oxidative stress more effectively than itaconate .
Data Tables
Compound | Immunomodulatory Effect | Oxidative Stress Reduction | Metabolic Impact |
---|---|---|---|
This compound | Inhibits ACOD1 | Reduces oxidative markers | Alters TCA cycle |
Itaconate | Inhibits SDH | Moderate oxidative effect | Strong SDH inhibitor |
Mesaconate | Moderate inhibition | Similar effects | Minor TCA impact |
Properties
IUPAC Name |
dimethyl (E)-2-methylbut-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXBUQDXKPVHR-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031523 | |
Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-53-8, 617-54-9 | |
Record name | Dimethyl mesaconate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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